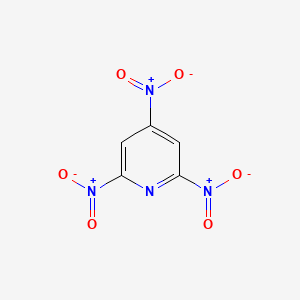

2,4,6-Trinitropyridine

Description

Propriétés

Numéro CAS |

78013-51-1 |

|---|---|

Formule moléculaire |

C5H2N4O6 |

Poids moléculaire |

214.09 g/mol |

Nom IUPAC |

2,4,6-trinitropyridine |

InChI |

InChI=1S/C5H2N4O6/c10-7(11)3-1-4(8(12)13)6-5(2-3)9(14)15/h1-2H |

Clé InChI |

AWNMZFMTHFYBIE-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4,6-Trinitropyridine can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the highly reactive nature of the compound and the potential hazards associated with its production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,6-Trinitropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Formation of oxides such as this compound-1-oxide.

Reduction: Formation of 2,4,6-triaminopyridine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Applications De Recherche Scientifique

2,4,6-Trinitropyridine has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other high-energy materials and intermediates in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a model compound for studying nitroaromatic compounds.

Industry: Utilized in the production of explosives, propellants, and other energetic materials

Mécanisme D'action

The mechanism of action of 2,4,6-Trinitropyridine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include electron transfer processes and the formation of radical species, contributing to its high reactivity and energy release .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1,3,5-Trinitrobenzene (TNB)

- Density : TNB (1.76 g/cm³) and TNPy (1.751 g/cm³) have nearly identical densities despite TNPy’s nitrogen substitution, highlighting the complex interplay between functional groups and molecular packing .

- Synthesis : TNB is synthesized via direct nitration of benzene, whereas TNPy requires indirect methods due to the pyridine ring’s electron deficiency .

- Thermal Stability : TNPy’s sublimation enthalpy (101.7 kJ/mol) exceeds TNB’s (~80–90 kJ/mol), suggesting superior thermal stability .

2,4,6-Trinitropyridine-1-Oxide (TNPyO)

- Density & Performance : TNPyO derivatives, studied via DFT, exhibit predicted densities >2.0 g/cm³ and detonation velocities (D: ~9.5–10.5 km/s) surpassing RDX (8.6 km/s) and HMX (9.1 km/s) .

- Thermal Stability : TNPyO has a bond dissociation energy (BDE) of ~180–200 kJ/mol, indicating resistance to thermal degradation .

- Sensitivity : TNPyO is less sensitive than TNPy due to stabilizing effects of the N-oxide group .

3,5-Diamino-2,4,6-Trinitropyridine (DATNPy)

- Density : DFT predicts a density of 2.2 g/cm³, significantly higher than TNPy (1.751 g/cm³) .

- Sensitivity: Amino groups increase C–NO₂ bond orders, reducing sensitivity below that of DATB (diacetaminotrinitrobenzene) .

- Applications : Proposed as a high-density, low-sensitivity explosive for military and industrial use .

Polynitropyridine Derivatives (ANPyO, TANPyO)

- ANPyO : Comparable to TATB in insensitivity and detonation performance, making it suitable for insensitive munitions .

- TANPyO : Exhibits superior thermal stability (decomposition >300°C) and chemical inertness, ideal for low-vulnerability propellants .

Key Data Tables

Table 1: Density and Thermodynamic Properties

| Compound | Density (g/cm³) | ΔHf (kJ/mol) | Sublimation Enthalpy (kJ/mol) |

|---|---|---|---|

| TNPy | 1.751 | 34.3 ± 1.3 | 101.7 ± 2.9 |

| TNB | 1.76 | -0.5 ± 2.1 | ~80–90 (estimated) |

| TNPyO (theoretical) | ~2.0–2.2 | 102.1 ± 1.3 | 106.3 ± 2.9 |

| DATNPy (DFT-predicted) | 2.2 | N/A | N/A |

Table 2: Detonation Performance

| Compound | Detonation Velocity (km/s) | Pressure (GPa) | Sensitivity (IS, J) |

|---|---|---|---|

| TNPy | ~8.5 | ~30 | Moderate |

| TNPyO Derivatives | 9.5–10.5 | 40–45 | Low |

| RDX | 8.6 | 34.9 | High |

| HMX | 9.1 | 39.0 | High |

Q & A

Q. What are the primary synthetic routes for 2,4,6-trinitropyridine (TNPy), and what challenges arise during its nitration?

TNPy is synthesized via indirect nitration due to the instability of pyridine under direct nitration. A key method involves the oxidation of dinitroethanol intermediates to form TNPy, as reported by Ritter and Licht . Alternative pathways include nitration of α-aminopyridine derivatives, though competing side reactions (e.g., ring degradation) require precise control of nitric acid concentration and temperature . Challenges include minimizing byproducts like trinitropyridine-1-oxide and ensuring regioselectivity for the 2,4,6-configuration.

Q. What analytical techniques are critical for characterizing TNPy and its derivatives?

Characterization relies on spectroscopic methods:

- UV-Vis/IR : Identifies nitro group vibrations (~1,520 cm⁻¹ for asymmetric NO₂ stretch) and π→π* transitions in the aromatic ring .

- NMR : Limited utility due to paramagnetic effects from nitro groups, but ¹³C NMR can resolve ring carbon environments .

- X-ray diffraction : Resolves crystal structures, confirming planar geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds) critical for stability .

Q. What safety protocols are essential when handling TNPy in laboratory settings?

TNPy is a high-energy explosive with friction and impact sensitivity. Protocols include:

- Using non-sparking tools and antistatic equipment.

- Storing in minimal quantities (<1 g) under controlled humidity .

- Emergency measures: CO₂ or dry chemical extinguishers for fires, and immediate decontamination of spills with inert adsorbents .

Advanced Research Questions

Q. How can computational methods predict the thermal stability and detonation performance of TNPy derivatives?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates bond dissociation energies (BDEs) for C–NO₂ bonds, identifying thermally stable derivatives. For example, substituting electron-withdrawing groups at the 3-position increases BDEs by 20–30 kJ/mol, delaying thermal decomposition . Detonation velocity (D) and pressure (P) are estimated via Kamlet-Jacobs equations, leveraging calculated crystal densities (1.85–1.95 g/cm³) and heats of formation (HOFs) derived from isodesmic reactions .

Q. What contradictions exist in reported thermal decomposition mechanisms of TNPy?

Studies conflict on primary decomposition pathways:

Q. How do TNPy-based explosives compare to traditional compounds like RDX and HMX?

TNPy derivatives exhibit superior detonation properties:

Q. What methodologies optimize the crystallization of TNPy for enhanced stability?

Slow evaporation from acetone/water mixtures yields monoclinic crystals with dense packing (ρ = 1.89 g/cm³). Additives like polyvinylpyrrolidone (PVP) suppress defect formation, improving mechanical stability . In situ XRD during crystallization identifies optimal supersaturation ratios (1.5–2.0) to avoid amorphous phases.

Q. How does nitration solvent choice influence TNPy synthesis efficiency?

Sulfuric acid as a solvent enhances nitronium ion (NO₂⁺) generation, achieving >90% yield at 0°C. In contrast, nitric acid alone promotes side reactions (e.g., ring sulfonation), reducing yields to <50% . Polar aprotic solvents (e.g., DMSO) improve solubility but require stringent moisture control to prevent hydrolysis.

Q. What role do nitro group positions play in TNPy’s explosive performance?

The 2,4,6-symmetry maximizes oxygen content (49.5%) and strain energy. Computational models show that deviations (e.g., 2,3,5-substitution) reduce detonation pressure by 15–20% due to asymmetric energy release .

Q. How can isotopic labeling resolve mechanistic ambiguities in TNPy synthesis?

Using ¹⁵N-labeled ammonia in aminopyridine precursors tracks nitrogen migration during nitration. GC-MS analysis of ¹⁵N-enriched TNPy confirms nitration occurs via electrophilic substitution rather than radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.